molecular formula C10H12Br2N4O2 B2824230 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 93883-68-2

8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2824230
CAS No.: 93883-68-2
M. Wt: 380.04
InChI Key: ZEPZVTPSJITTNJ-UHFFFAOYSA-N
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Description

8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. This compound is characterized by its brominated alkyl side chains and a purine core, which is a common structure in many biologically active molecules. The presence of bromine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Bromination of Purine Core: The initial step involves the bromination of the purine core. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Alkylation: The next step is the alkylation of the brominated purine with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes would incorporate stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.

    Oxidation and Reduction: The purine core can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or amines can be used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted purine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its brominated side chains make it a valuable building block for constructing various heterocyclic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The purine core is a common motif in many biologically active molecules, making this compound a useful tool in drug discovery.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be explored as antiviral or anticancer agents due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The brominated side chains can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The purine core can also interact with enzymes or receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1,3-dimethylxanthine: Similar in structure but lacks the 3-bromopropyl side chain.

    7-(3-bromopropyl)-1,3-dimethylxanthine: Similar but lacks the bromine atom at the 8-position.

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with different substituents.

Uniqueness

The uniqueness of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its dual brominated side chains, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for synthetic and medicinal chemistry applications.

Properties

IUPAC Name

8-bromo-7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N4O2/c1-14-7-6(8(17)15(2)10(14)18)16(5-3-4-11)9(12)13-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPZVTPSJITTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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